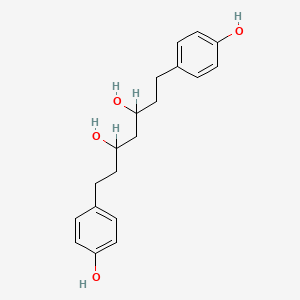

(+)-Hannokinol

Description

Properties

IUPAC Name |

1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVIQGVWSNEONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873753 | |

| Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79120-40-4 | |

| Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Hannokinol: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activities

Abstract

(+)-Hannokinol, a naturally occurring diarylheptanoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. Furthermore, it delves into its significant anti-inflammatory, antioxidant, and anticancer properties, summarizing key quantitative data and elucidating potential molecular mechanisms of action. Detailed experimental protocols for the evaluation of these biological activities are provided to facilitate further research. Visual representations of hypothesized signaling pathways are included to offer a deeper understanding of its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound is a linear diarylheptanoid characterized by two phenyl groups linked by a seven-carbon chain. The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

(Note: This is a simplified 2D representation. The precise stereochemistry is (3R, 5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |

| Molecular Formula | C₁₉H₂₄O₄ | |

| Molecular Weight | 316.39 g/mol | |

| CAS Number | 408324-76-5 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Biological Activities and Potential Mechanisms of Action

This compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the precise molecular mechanisms are still under active investigation, studies on related diarylheptanoids suggest potential signaling pathways that may be modulated by this compound.

Anti-inflammatory Activity

Diarylheptanoids, as a class of compounds, have been shown to possess significant anti-inflammatory properties. One of the key mechanisms is the inhibition of nitric oxide (NO) production in inflammatory cells like microglia.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant properties of diarylheptanoids are well-documented. They can act as free radical scavengers and may also upregulate endogenous antioxidant defense mechanisms, potentially through the activation of the Nrf2 signaling pathway.

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. The proposed mechanisms for related diarylheptanoids include the induction of apoptosis and interference with DNA damage response pathways.

Table 2: In Vitro Anticancer Activity of a Diarylheptanoid Structurally Similar to this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| P388 | Murine Leukemia | 4 | [1] |

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in BV2 Microglial Cells

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells.

Materials:

-

BV2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a series of dilutions of ascorbic acid in methanol for the positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.

-

For the blank, use 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., P388)

-

Appropriate cell culture medium with supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory, antioxidant, and anticancer properties, supported by preliminary mechanistic insights, highlight its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and medicinal chemistry, encouraging further investigation into the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling (+)-Hannokinol: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of (+)-hannokinol, a diarylheptanoid with significant therapeutic potential. The document outlines the primary plant sources, detailed experimental protocols for extraction and purification, and quantitative data to support reproducible research and development efforts.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Zingiberaceae and Taccaceae families. The most well-documented sources include:

-

Alpinia blepharocalyx : The seeds and rhizomes of this plant are a primary source from which this compound was first isolated.[1]

-

Tacca chantrieri : The rhizomes of this plant, commonly known as the Black Bat Flower, have also been shown to contain this compound.[1]

-

Alnus japonica : Various parts of this plant, including the bark, have been found to contain a range of diarylheptanoids, including hannokinol.

-

Saururus chinensis : This plant is another potential source of bioactive compounds, including diarylheptanoids.

Experimental Protocols: Isolation of this compound from Alpinia blepharocalyx

The following protocol is a comprehensive methodology for the isolation of this compound from the rhizomes of Alpinia blepharocalyx.

Extraction

-

Plant Material Preparation : Dried and powdered rhizomes of Alpinia blepharocalyx (8.5 kg) are used as the starting material.[2]

-

Maceration : The powdered rhizomes are macerated with methanol (3 x 20 L) at room temperature.[2]

-

Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude extract.[2]

Fractionation

-

Solvent-Solvent Partitioning : The crude methanol extract is suspended in water and successively partitioned with hexane, chloroform, and n-butanol. This partitioning separates compounds based on their polarity.

-

Fraction Collection : The individual fractions (hexane, chloroform, n-butanol, and aqueous) are concentrated to dryness. The butanol fraction is typically enriched with diarylheptanoids like this compound.

Chromatographic Purification

The butanol fraction is subjected to multiple chromatographic steps to isolate pure this compound.

-

Silica Gel Column Chromatography (Initial Separation) :

-

Stationary Phase : Silica gel.

-

Mobile Phase : A gradient of chloroform-methanol is typically used, starting with a non-polar mixture and gradually increasing the polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion) :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol.

-

Purpose : This step separates compounds based on their molecular size and helps to remove polymeric material and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification) :

-

Stationary Phase : Reversed-phase C18 column.

-

Mobile Phase : A gradient of methanol and water is commonly employed.

-

Detection : UV detection is used to monitor the elution of compounds.

-

Collection : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of diarylheptanoids from Alpinia blepharocalyx. While specific yields for this compound are not always reported, the data provides a general expectation for the efficiency of the extraction and fractionation process.

| Parameter | Value | Reference |

| Starting Material (Dried Rhizomes) | 8.5 kg | |

| Crude Methanol Extract | Not Specified | |

| Hexane Fraction | Not Specified | |

| Chloroform Fraction | Not Specified | |

| n-Butanol Fraction | Not Specified | |

| Aqueous Fraction | Not Specified | |

| Final Yield of this compound | Not Explicitly Reported |

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

Caption: Isolation workflow for this compound.

References

In-Depth Technical Guide to (+)-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol , commonly known as (+)-Hannokinol, is a naturally occurring diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.

| Identifier | Value |

| IUPAC Name | (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol |

| CAS Number | 408324-76-5 |

| Molecular Formula | C₁₉H₂₄O₄ |

| Molecular Weight | 316.4 g/mol |

It is important to distinguish this compound from other stereoisomers, such as meso-hannokinol, and the general "hannokinol" which may refer to a mixture of isomers and is sometimes associated with the CAS number 79120-40-4.

Biological Activity and Therapeutic Potential

This compound has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug development, particularly for neuroinflammatory conditions.

Anti-inflammatory Effects

Research has shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This inhibitory effect was observed at concentrations ranging from 1 µM to 100 µM.[1] The overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases, suggesting a neuroprotective potential for this compound.

While the precise IC₅₀ value for this compound's inhibition of NO production is not detailed in the initial reports, its activity within this concentration range indicates significant biological efficacy.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the anti-inflammatory activity of compounds like this compound.

Measurement of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells

This protocol outlines the procedure for quantifying the inhibitory effect of a test compound on nitric oxide production in an in vitro model of neuroinflammation.

3.1.1. Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells are used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: For the assay, cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS only.

3.1.2. Nitric Oxide Quantification (Griess Assay)

-

Sample Collection: After a 24-hour incubation period with the test compound and LPS, the cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed in a 96-well plate.

-

Incubation: The mixture is incubated at room temperature for 10 minutes, protected from light.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite (a stable product of NO) in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the test compound is then calculated relative to the LPS-only control.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its ability to inhibit NO production in activated microglia suggests a modulatory role in key inflammatory signaling pathways.

// Nodes LPS [label="LPS (Lipopolysaccharide)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="Toll-like Receptor 4 (TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Signaling\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_COX2 [label="iNOS and COX-2 Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_PGs [label="Nitric Oxide (NO) and\nProstaglandins (PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hannokinol [label="this compound", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Neuroinflammation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> MAPK; TRAF6 -> IKK; IKK -> NFkB [label="Activation"]; MAPK -> NFkB [label="Activation"]; NFkB -> iNOS_COX2 [label="Upregulation"]; iNOS_COX2 -> NO_PGs [label="Production"]; NO_PGs -> Inflammation; Hannokinol -> MAPK [label="Inhibition?", arrowhead="tee", style="dashed", color="#34A853"]; Hannokinol -> NFkB [label="Inhibition?", arrowhead="tee", style="dashed", color="#34A853"]; } }

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Based on the known mechanisms of other anti-inflammatory diarylheptanoids and polyphenols, it is plausible that this compound exerts its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Further research is required to elucidate the specific interactions of this compound within these cascades.

References

A Comprehensive Technical Review of (+)-Hannokinol: From Isolation to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol is a naturally occurring linear diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. First isolated from the seeds of Alpinia blepharocalyx in 1995 and later from the rhizomes of Tacca chantrieri, this compound has garnered interest within the scientific community for its diverse and potent biological activities.[1] Preliminary studies have revealed its potential as an anti-inflammatory, antioxidant, anticancer, and antiviral agent, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive literature review of this compound, summarizing its known biological activities, detailing the experimental protocols used for its evaluation, and exploring its potential mechanisms of action through signaling pathway analysis.

Biological Activities of this compound

The biological activities of this compound have been primarily investigated in the context of its anti-inflammatory and antiproliferative effects. While data on this specific compound is limited, studies on related diarylheptanoids from its natural sources provide significant insights into its potential therapeutic applications.

Anti-inflammatory Activity

The primary evidence for the anti-inflammatory activity of this compound stems from studies on its ability to inhibit nitric oxide (NO) production in activated immune cells. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages and microglia is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases.

A key study on diarylheptanoids isolated from Alpinia blepharocalyx demonstrated that these compounds, likely including this compound, inhibit lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage-like cell lines. While the specific IC50 value for this compound was not explicitly stated in the available abstracts, the study reported a range of IC50 values from 36 to 568 µM for the thirteen tested diarylheptanoids. This suggests that this compound possesses NO inhibitory activity within this concentration range.

Antiproliferative Activity

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public literature, the following table summarizes the reported activity ranges for diarylheptanoids isolated from Alpinia blepharocalyx, which are expected to be representative of this compound's potency.

| Biological Activity | Cell Line | Assay | Potency Range (IC50/ED50) | Reference |

| Anti-inflammatory (NO Inhibition) | Murine Macrophages (e.g., J774.1, RAW 264.7) or BV2 Microglia | Griess Assay | 36 - 568 µM | Tezuka et al., 1998 |

| Antiproliferative | HT-1080 (human fibrosarcoma), Colon 26-L5 (murine carcinoma) | MTT or SRB Assay | Wide range of ED50 values reported for 44 compounds | Ali et al., 2001 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the evaluation of diarylheptanoids like this compound.

In Vitro Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Cell Culture and Treatment:

-

Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound (typically in a range of 1-100 µM) for 1-2 hours.

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA) are included.

-

The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Nitrite Quantification:

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Cell Culture and Treatment:

-

Cancer cell lines (e.g., HT-1080, Colon 26-L5) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

A vehicle control and a positive control (e.g., a known cytotoxic drug like doxorubicin) are included.

MTT Reduction and Measurement:

-

After the treatment period, the medium is removed, and 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

The cell viability is expressed as a percentage of the vehicle-treated control, and the ED50 (the concentration that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanism of Action

While the direct molecular targets of this compound have not been definitively identified, studies on other diarylheptanoids and structurally related phenolic compounds suggest potential mechanisms of action, particularly in the context of their anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including iNOS. The activation of the NF-κB pathway is a critical step in the inflammatory response triggered by stimuli like LPS. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS. This compound may interfere with this pathway at one or more points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB, thereby suppressing iNOS expression and NO production.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activities of natural products like this compound is a multi-step process.

Caption: General experimental workflow for the discovery of bioactive natural products.

This flowchart outlines the typical process, starting from the natural source, followed by extraction and isolation of individual compounds. These pure compounds are then subjected to primary screening assays to identify those with biological activity. Active compounds, or "hits," are then further characterized through dose-response studies to determine their potency. Finally, mechanistic studies are conducted to elucidate their mode of action, with the ultimate goal of identifying a "lead compound" for potential drug development.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential as an anti-inflammatory and antiproliferative agent. While the currently available data is limited, the bioactivity of related diarylheptanoids from its natural sources provides a strong rationale for its continued investigation. Future research should focus on obtaining specific and robust quantitative data for this compound in a variety of biological assays. Elucidating its precise molecular targets and detailing its effects on key signaling pathways will be crucial for understanding its therapeutic potential. Furthermore, in vivo studies are warranted to assess its efficacy, safety, and pharmacokinetic profile. The development of more efficient and scalable synthetic routes will also be essential to facilitate further research and potential clinical development of this compound and its analogues.

References

The Discovery and Scientific Journey of (+)-Hannokinol: A Technical Guide

An In-depth Exploration of the Isolation, Synthesis, and Biological Significance of a Promising Diarylheptanoid

Introduction

(+)-Hannokinol, a linear diarylheptanoid, has garnered significant interest in the scientific community for its diverse and potent biological activities. First isolated in 1995 from the seeds of Alpinia blepharocalyx, this natural product has since been identified in other plant species and has become a target for total synthesis.[1] Its demonstrated anti-inflammatory, antioxidant, anticancer, and antiviral properties make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound, with a focus on its isolation, structural elucidation, synthesis, and biological activities.

Discovery and Isolation

This compound, chemically known as (3S,5S)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol, was first reported as a novel natural product isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae), a plant used in traditional Chinese medicine.[1] A subsequent study in 2001 further detailed the isolation of this compound, referred to as (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane, from an ethanol extract of these seeds.[2] This compound belongs to a class of diarylheptanoids characterized by two aromatic rings linked by a seven-carbon chain.

Experimental Protocol: Isolation from Alpinia blepharocalyx

The isolation of this compound, as described in the 2001 study, involves a multi-step extraction and chromatographic purification process.[2]

1. Extraction:

-

The seeds of Alpinia blepharocalyx are extracted with ethanol (EtOH).

-

The resulting EtOH extract is then partitioned to separate it into different fractions.

2. Chromatographic Separation:

-

The extract is subjected to chromatographic separation to isolate its constituent compounds.

-

This process typically involves multiple chromatographic techniques to achieve pure compounds.

3. Purification:

-

Final purification of the targeted diarylheptanoid fractions yields this compound.

The logical workflow for the isolation and characterization of this compound from its natural source is depicted in the following diagram.

Structural Elucidation and Spectroscopic Data

The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute stereochemistry was established as (3S,5S).

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₉H₂₄O₄ |

| Molecular Weight | 316.40 g/mol |

| ¹H NMR | Data not explicitly available in the searched literature. |

| ¹³C NMR | Data not explicitly available in the searched literature. |

| Mass Spectrometry | Data not explicitly available in the searched literature. |

| Specific Rotation | Data not explicitly available in the searched literature. |

Total Synthesis of this compound

The interesting biological profile of this compound has prompted several research groups to pursue its total synthesis. The first total syntheses were independently reported in 2015 by the research groups of Yadav and Babu. These synthetic routes often employ chiral pool starting materials or asymmetric synthesis strategies to establish the desired stereochemistry of the 1,3-diol moiety.

A general retrosynthetic approach is illustrated below, highlighting key bond disconnections.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, primarily antiproliferative and antioxidant effects.[3]

Anticancer Activity

Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀/ED₅₀ (µg/mL) | Reference |

| Murine colon 26-L5 carcinoma | Colon Cancer | 12.8 µM (ED₅₀) | |

| Human HT-1080 fibrosarcoma | Fibrosarcoma | >100 µM (ED₅₀) | |

| SMMC-7721 | Hepatocellular Carcinoma | 150.55 | |

| HepG-2 | Hepatocellular Carcinoma | 117.44 | |

| HeLa | Cervical Cancer | 143.19 | |

| A549 | Lung Cancer | 105.61 |

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, studies on related diarylheptanoids and other natural phenols suggest that they may act through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB, PI3K/Akt, and MAPK pathways.

A proposed general mechanism for the anti-inflammatory and anticancer effects of phenolic compounds involves the inhibition of the NF-κB signaling pathway.

Antioxidant Activity

This compound is also recognized for its antioxidant properties, which are common among phenolic compounds. These compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in a variety of chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period.

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its discovery and subsequent synthetic efforts have paved the way for a deeper understanding of its chemical and biological properties. While initial studies have highlighted its promise as an anticancer and antioxidant agent, further research is warranted to fully elucidate its mechanisms of action and to explore its potential in other therapeutic areas. The development of more efficient and scalable synthetic routes will be crucial for enabling comprehensive preclinical and clinical investigations of this intriguing diarylheptanoid.

References

(+)-Hannokinol: A Technical Guide to Solubility for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (+)-Hannokinol, a diarylheptanoid with known anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound is a natural diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx.[1] It has garnered scientific interest due to its potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.[1] A key biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting its potential in mitigating neuroinflammatory processes.

Solubility Profile of this compound

Qualitative Solubility

Based on information from chemical suppliers and scientific publications, this compound is generally soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Source: BioCrick, ChemFaces[2][3]

Quantitative Solubility Data

To date, detailed quantitative solubility studies (e.g., providing solubility in mg/mL or molarity at various temperatures) for this compound in a range of solvents have not been extensively published. However, some data points can be inferred from commercially available solutions and in vivo study preparations.

Table 2: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Concentration (mg/mL) | Molarity (mM) | Notes |

| 40 | ~126.4 | Reported as a mother liquor concentration for the preparation of in vivo formulations.[4] |

Note: The molarity was calculated using the molecular weight of this compound (316.4 g/mol ).

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in specific solvents, the shake-flask method is a widely accepted and reliable technique.

Principle

The shake-flask method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the production of nitric oxide (NO) in microglial cells stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Diarylheptanoids, the class of compounds to which this compound belongs, have been reported to inhibit NF-κB activation.

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting LPS-induced NO production.

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB signaling pathway.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound. While qualitative data indicates its solubility in several organic solvents, there is a need for more comprehensive quantitative studies to aid in its development as a potential therapeutic agent. The provided experimental protocol offers a standardized method for researchers to determine its solubility in solvents relevant to their work. Furthermore, the elucidation of its inhibitory action on the NF-κB signaling pathway provides a basis for understanding its anti-inflammatory effects and for future research into its mechanism of action.

References

Unveiling the Molecular Landscape of (+)-Hannokinol: A Technical Guide for Scientific Professionals

Fremont, CA – November 25, 2025 – (+)-Hannokinol, a naturally occurring diarylheptanoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the physical and chemical properties of this compound, alongside experimental protocols and an exploration of its biological signaling pathways.

Core Physicochemical Properties

This compound, scientifically known as (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol, is a chiral molecule that has been isolated from various natural sources, including Alnus japonica and Amomum tsao-ko. Its solid, powdered form is soluble in a range of organic solvents, facilitating its use in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄O₄ | [1][2] |

| Molecular Weight | 316.4 g/mol | [1][2] |

| IUPAC Name | (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | [1] |

| Appearance | Powder/Solid | |

| Melting Point | 156-158 °C | |

| Specific Rotation [α]D²⁵ | +15.2 (c 1.0, MeOH) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| CAS Number | 408324-76-5 |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. While a comprehensive compilation of all spectroscopic data is beyond the scope of this guide, key characterization data is presented below.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (Nuclear Magnetic Resonance) | Spectra available in cited literature, confirming the presence of aromatic and aliphatic protons consistent with the diarylheptanoid structure. |

| ¹³C NMR (Nuclear Magnetic Resonance) | Spectra available in cited literature, confirming the carbon framework of the molecule. |

| IR (Infrared) Spectroscopy | Characteristic absorptions for hydroxyl (-OH) and aromatic (C=C) functional groups are present. |

| HRMS (High-Resolution Mass Spectrometry) | Provides an accurate mass measurement, confirming the molecular formula. |

Experimental Protocols

The following sections provide an overview of the methodologies for the total synthesis of this compound and a general procedure for its isolation from natural sources. These protocols are based on established literature and are intended to serve as a foundational guide for laboratory work.

Total Synthesis of this compound

The enantioselective synthesis of this compound has been achieved through multi-step synthetic routes. A key strategy involves the diastereoselective reduction of a corresponding diketone precursor. The following is a generalized workflow based on the synthesis reported by Yadav and coworkers.

Detailed Steps:

-

Preparation of the Aldehyde Precursor: The synthesis typically begins with a protected derivative of 4-hydroxyphenylacetic acid, which is converted to the corresponding aldehyde through a series of reactions including esterification and reduction.

-

Asymmetric Allylation and Dihydroxylation: The aldehyde undergoes an asymmetric allylation to introduce the first chiral center, followed by dihydroxylation to create a diol.

-

Oxidative Cleavage and Aldol Addition: The diol is then subjected to oxidative cleavage to yield a new aldehyde, which then participates in an aldol addition with another molecule of a protected 4-hydroxyphenyl derivative.

-

Diastereoselective Reduction and Deprotection: The resulting diketone is diastereoselectively reduced to afford the desired (3R, 5R) stereochemistry of the diol. Finally, removal of any protecting groups yields this compound.

For specific reagents, reaction conditions, and yields for each step, researchers are directed to the primary literature.

Isolation from Alnus japonica

This compound can be isolated from the bark or leaves of Alnus japonica. A general protocol for its extraction and purification is outlined below.

Detailed Steps:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, enriched with diarylheptanoids, is collected.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.

-

Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in microglia. This activity is believed to be mediated through the modulation of key inflammatory signaling pathways. While the precise molecular mechanism of this compound is still under investigation, evidence from structurally related compounds, such as honokiol, suggests a likely involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound is hypothesized to interfere with this cascade, thereby reducing the inflammatory response.

This guide provides a foundational understanding of this compound for scientific professionals. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

An In-depth Technical Guide on the Hypothesized Biosynthesis Pathway of (+)-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a scientifically plausible biosynthetic pathway for (+)-hannokinol, a linear diarylheptanoid with significant therapeutic potential. Drawing upon established principles of plant secondary metabolism, particularly the biosynthesis of related curcuminoids and other diarylheptanoids, this document presents a multi-step enzymatic cascade. The proposed pathway commences with precursors from primary metabolism and culminates in the stereospecific formation of this compound. This guide provides a foundational framework for further research, including gene discovery, enzyme characterization, and the potential for synthetic biology approaches to produce this valuable compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-stage process initiated by the phenylpropanoid pathway, followed by the assembly of the diarylheptanoid backbone by a type III polyketide synthase, and concluding with a series of modifications to the heptanoid chain.

Stage 1: Phenylpropanoid Pathway - Synthesis of Cinnamic Acid Derivatives

The initial phase of the pathway involves the conversion of the primary metabolite L-phenylalanine into activated cinnamic acid derivatives. This is a well-established pathway in higher plants.

-

Step 1: Deamination of L-Phenylalanine. The pathway begins with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][2]

-

Step 2: Hydroxylation of Cinnamic Acid. trans-Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid. This step is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[1][2]

-

Step 3: Coenzyme A Ligation. Finally, p-coumaric acid is activated by the attachment of Coenzyme A (CoA) to form p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .[1]

Further modifications to the phenyl ring, such as additional hydroxylations and methylations to produce feruloyl-CoA or other derivatives, may also occur at this stage, catalyzed by enzymes like p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3´-hydroxylase (C3´H), and caffeoyl-CoA O-methyltransferase (CCoAOMT).

Stage 2: Diarylheptanoid Backbone Formation

The central C7 chain of this compound is assembled by a type III polyketide synthase (PKS) through the condensation of precursors from the phenylpropanoid pathway and fatty acid biosynthesis.

-

Step 4: Polyketide Synthesis. A molecule of p-coumaroyl-CoA serves as a starter unit and is condensed with a molecule of malonyl-CoA to form a diketide-CoA intermediate. This is followed by a second condensation with another molecule of p-coumaroyl-CoA and subsequent cyclization and aromatization to yield a curcuminoid-like diarylheptanoid. In turmeric, this process is catalyzed by two distinct enzymes: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) . In other plants, a single Curcuminoid Synthase (CUS) may catalyze this "one-pot" reaction. The resulting product is a diarylheptanoid with a β-diketone moiety, such as bis-demethoxycurcumin.

Stage 3: Modification of the Heptanoid Chain

The final stage in the biosynthesis of this compound involves the enzymatic modification of the curcuminoid-like intermediate to produce the saturated and hydroxylated heptane chain.

-

Step 5: Reduction of Double Bonds. The α,β-unsaturated ketones within the heptanoid chain of the curcuminoid precursor are reduced to a saturated ketone. This is likely catalyzed by one or more NADPH-dependent reductases . Enzymes with homology to known double-bond reductases have been identified in plants that produce diarylheptanoids.

-

Step 6: Reduction of Ketone Groups. The ketone groups at positions C3 and C5 of the heptane chain are then reduced to hydroxyl groups. This is likely carried out by NADPH-dependent carbonyl reductases or alcohol dehydrogenases . The stereospecificity of these enzymes would determine the final stereochemistry of this compound.

-

Step 7: Hydroxylation of the Phenyl Ring. It is also possible that further hydroxylation of the phenyl rings occurs at this late stage, catalyzed by cytochrome P450 monooxygenases , to yield the final structure of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from homologous enzymes involved in the biosynthesis of related compounds provide valuable insights.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| AsDBR1 | Bisdemethoxycurcumin | 4.24 | - | Alnus sieboldiana | |

| NADPH | 3.53 | - | |||

| AsDBR2 | Bisdemethoxycurcumin | 2.55 | - | Alnus sieboldiana | |

| NADPH | 2.13 | - | |||

| CurA | Curcumin | - | - | Escherichia coli |

Note: kcat values were not reported in the available literature for AsDBR1 and AsDBR2.

Experimental Protocols

The following section outlines generalized methodologies for the key experiments required to validate the hypothesized biosynthetic pathway and characterize the involved enzymes.

Gene Identification and Cloning

-

Transcriptome Sequencing: Perform RNA-seq on tissues of a this compound-producing plant to identify candidate genes.

-

Homology-Based Gene Identification: Use known sequences of PAL, C4H, 4CL, Type III PKSs (DCS, CURS, CUS), and reductases from other species to search the transcriptome data for homologous genes.

-

Primer Design and PCR Amplification: Design gene-specific primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR.

-

Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., pET vector for bacterial expression or a plant expression vector).

Heterologous Protein Expression and Purification

-

Transformation: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) for bacterial expression.

-

Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a suitable buffer.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

Enzyme Activity Assays

-

Assay for Reductase Activity:

-

Prepare a reaction mixture containing the purified reductase, the curcuminoid substrate (e.g., bis-demethoxycurcumin), and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

-

Analyze the reaction products by HPLC or LC-MS to confirm the formation of the reduced diarylheptanoid.

-

-

Kinetic Analysis:

-

Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetics (Km and Vmax).

-

Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

-

Conclusion

The hypothesized biosynthesis pathway of this compound presented in this guide provides a robust framework for future research. The pathway is built upon the well-characterized biosynthesis of related diarylheptanoids and proposes a logical sequence of enzymatic reactions. The key to fully elucidating this pathway lies in the identification and characterization of the specific polyketide synthases and modifying enzymes (reductases and hydroxylases) from a this compound-producing plant species. The successful validation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives for pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of (+)-hannokinol, a linear diarylheptanoid with significant anti-inflammatory, antioxidant, anticancer, and antiviral properties. The strategies developed by the research groups of Yadav, Babu, and Borghi are detailed, offering a comparative overview of different synthetic approaches.

Introduction to this compound

This compound is a naturally occurring diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx. Its structure features two aromatic rings linked by a seven-carbon aliphatic chain containing a chiral 1,3-diol moiety.[1] This structural complexity and potent biological activity have made it an attractive target for total synthesis, leading to the development of several innovative synthetic strategies.

Strategy 1: Yadav's Convergent Total Synthesis

In 2015, Yadav and coworkers reported the first total synthesis of this compound.[1] Their strategy is characterized by the stereoselective construction of a key aldehyde intermediate, followed by an aldol addition and a series of transformations to complete the carbon skeleton and install the necessary functional groups.

Quantitative Data Summary: Yadav's Synthesis

| Step | Intermediate | Key Reagents & Conditions | Yield (%) |

| 1 | 1a | (R)-BINOL, Ti(Oi-Pr)₄, Allyltributyltin, CH₂Cl₂, -20 °C | 92 |

| 2 | 2a | OsO₄ (cat.), NMO, acetone/H₂O, rt | 88 |

| 3 | 3a | NaIO₄, THF/H₂O, rt | 94 |

| 4 | 4a | Acetone, LiHMDS, THF, -78 °C | 85 |

| 5 | 5a | DMP, CH₂Cl₂, rt | 91 |

| 6 | 6a | TBAF, THF, rt | 89 |

| 7 | 7a | H₂, Pd/C, MeOH, rt | 95 |

| 8 | This compound | BBr₃, CH₂Cl₂, 0 °C to rt | 86 |

| Overall Yield | 16% [1] |

Experimental Protocols: Key Steps in Yadav's Synthesis

Step 1: Keck-Maruoka Asymmetric Allylation of 4-(benzyloxy)phenylacetaldehyde

-

To a stirred solution of (R)-BINOL (0.2 mmol) in CH₂Cl₂ (5 mL) at room temperature, add Ti(Oi-Pr)₄ (0.1 mmol).

-

Stir the mixture for 1 hour, then cool to -20 °C.

-

Add a solution of 4-(benzyloxy)phenylacetaldehyde (1.0 mmol) in CH₂Cl₂ (2 mL), followed by the dropwise addition of allyltributyltin (1.2 mmol).

-

Stir the reaction mixture at -20 °C for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (EtOAc/hexanes) to afford homoallylic alcohol 1a .

Step 4: Aldol Addition with Acetone

-

To a solution of diisopropylamine (1.5 mmol) in dry THF (5 mL) at -78 °C, add n-BuLi (1.5 mmol, 1.6 M in hexanes) dropwise.

-

Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flask, cool a solution of aldehyde 3a (1.0 mmol) and acetone (2.0 mmol) in dry THF (5 mL) to -78 °C.

-

Add the freshly prepared LDA solution to the aldehyde-acetone mixture dropwise.

-

Stir the reaction for 2 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and allow it to warm to room temperature.

-

Extract the mixture with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (EtOAc/hexanes) to yield aldol product 4a .

Step 8: Final Deprotection

-

Dissolve intermediate 7a (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

-

Add BBr₃ (3.0 mmol, 1.0 M solution in CH₂Cl₂) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the mixture back to 0 °C and quench carefully with MeOH (5 mL).

-

Remove the solvent under reduced pressure and purify the residue by preparative HPLC to obtain this compound.

Strategy 2: Babu's Diastereoselective Alkynylation Approach

Published shortly after Yadav's synthesis in 2015, Babu and coworkers presented an alternative route featuring a key diastereoselective alkynylation step.[1] This strategy also commences from a similar aldehyde precursor but diverges in the method used to construct the seven-carbon chain.

Quantitative Data Summary: Babu's Synthesis

| Step | Intermediate | Key Reagents & Conditions | Yield (%) |

| 1 | 1b | (+)-Ipc₂BAllyl, Et₂O, -78 °C | 90 (96% ee) |

| 2 | 2b | OsO₄ (cat.), NMO, acetone/H₂O, rt | 87 |

| 3 | 3b | NaIO₄, THF/H₂O, rt | 92 |

| 4 | 4b | 4-methoxyphenylacetylene, Et₂Zn, (-)-N-methylephedrine, toluene, rt | 84 (95:5 dr) |

| 5 | 5b | H₂, Lindlar's catalyst, EtOAc, rt | 96 |

| 6 | This compound | BCl₃, CH₂Cl₂, -78 °C to 0 °C | 88 |

| Overall Yield | 50% [1] |

Experimental Protocols: Key Steps in Babu's Synthesis

Step 1: Brown's Asymmetric Allylation

-

To a solution of (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl, 1.2 mmol) in anhydrous Et₂O (5 mL) at -78 °C, add allylmagnesium bromide (1.2 mmol, 1.0 M in Et₂O).

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 4-(benzyloxy)benzaldehyde (1.0 mmol) in Et₂O (2 mL) dropwise.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding 3 N NaOH (2 mL) followed by 30% H₂O₂ (1 mL) at 0 °C.

-

Stir for 1 hour at room temperature, then extract with Et₂O (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography (EtOAc/hexanes) to give homoallylic alcohol 1b .

Step 4: Diethylzinc-Mediated Diastereoselective Alkynylation

-

To a solution of 4-methoxyphenylacetylene (1.5 mmol) in anhydrous toluene (5 mL) at 0 °C, add n-BuLi (1.5 mmol, 1.6 M in hexanes).

-

Stir for 30 minutes, then add a solution of Et₂Zn (1.5 mmol, 1.0 M in hexanes).

-

Stir for another 30 minutes at 0 °C.

-

Add a solution of (-)-N-methylephedrine (0.2 mmol) in toluene (1 mL), followed by a solution of aldehyde 3b (1.0 mmol) in toluene (2 mL).

-

Allow the reaction to stir at room temperature for 12 hours.

-

Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography (EtOAc/hexanes) to afford propargyl alcohol 4b .

Strategy 3: Borghi's Formal Synthesis via Chiral Horner-Wittig Reagent

In 2024, Borghi, Kirsch, and coworkers developed a formal synthesis of this compound, intercepting Yadav's route at a key intermediate. This approach utilizes a chiral Horner-Wittig reagent derived from 2-deoxy-D-ribose to introduce the 1,3-diol motif.

Quantitative Data Summary: Borghi's Synthesis

| Step | Intermediate | Key Reagents & Conditions | Yield (%) |

| 1 | 1c | SOCl₂, MeOH, 0 °C to rt | 94 |

| 2 | 2c | DIBAL-H, toluene, -78 °C | 89 |

| 3 | 3c | Chiral Horner-Wittig reagent, KHMDS, THF, -78 °C | 85 |

| 4 | 4c | SmI₂, THF, MeOH, -78 °C | 89 (9:1 dr) |

| 5 | 5c | TBSCl, imidazole, DMAP, CH₂Cl₂, rt | 95 |

| 6 | 6c | 4-iodophenyl acetate, Pd(OAc)₂, PPh₃, Et₃N, DMF, 80 °C | 84 |

| 7 | 7c | H₂, Pd/C, EtOAc, rt | 93 |

| 8 | Yadav's Intermediate | HF·pyridine, THF, rt | 87 |

Experimental Protocols: Key Steps in Borghi's Synthesis

Step 2: DIBAL-H Reduction of Methyl Ester

-

To a solution of methyl 2-(4-methoxyphenyl)acetate 1c (1.0 mmol) in anhydrous toluene (5 mL) at -78 °C, add DIBAL-H (1.1 mmol, 1.2 M solution in toluene) dropwise.

-

Stir the reaction for 1 hour at -78 °C.

-

Quench the reaction with MeOH (2 mL), then pour into CH₂Cl₂ (20 mL).

-

Wash sequentially with 1 M HCl (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (diethyl ether/petroleum ether) to yield aldehyde 2c .

Step 3: Chiral Horner-Wittig Reaction

-

To a solution of the chiral phosphine oxide reagent (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add KHMDS (1.0 mmol, 0.5 M solution in toluene).

-

Stir the resulting red solution for 30 minutes at -78 °C.

-

Add a solution of aldehyde 2c (1.2 mmol) in THF (2 mL) dropwise.

-

Stir the mixture for 2 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography to afford β-hydroxy-ketone 3c .

Synthetic Strategy Diagrams

Caption: Yadav's convergent total synthesis of this compound.

Caption: Babu's total synthesis featuring diastereoselective alkynylation.

Caption: Borghi's formal synthesis via a chiral Horner-Wittig reagent.

References

Application Notes and Protocols for the Extraction of (+)-Hannokinol from Alpinia blepharocalyx

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and potential therapeutic applications of (+)-hannokinol, a bioactive diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. The protocols outlined below are based on established methodologies for the isolation of diarylheptanoids from Alpinia species and are intended to serve as a guide for laboratory research and drug discovery initiatives.

Introduction

This compound is a linear diarylheptanoid first identified in the seeds of Alpinia blepharocalyx, a plant used in traditional Chinese medicine.[1] This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[1] The structural characteristics of this compound, featuring two aromatic rings linked by a seven-carbon chain with a 1,3-diol moiety, contribute to its therapeutic potential.[1]

The genus Alpinia is a rich source of various bioactive compounds, including diarylheptanoids, flavonoids, and terpenoids, which have been traditionally used to treat ailments such as pain, inflammation, and stomach disorders.[2] This document provides detailed protocols for the extraction and isolation of this compound from Alpinia blepharocalyx and explores the molecular pathways through which it exerts its biological effects, offering valuable insights for drug development and pharmacological research.

Experimental Protocols

Extraction of this compound from Alpinia blepharocalyx Seeds

This protocol details a general method for the extraction of diarylheptanoids, including this compound, from the seeds of Alpinia blepharocalyx. The procedure involves solvent extraction, liquid-liquid partitioning, and chromatographic purification.

Materials and Reagents:

-

Dried seeds of Alpinia blepharocalyx

-

95% Ethanol (EtOH)

-

Hexane

-

Diethyl ether (Et2O)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., n-hexane, acetone, chloroform, methanol)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system (for purification and analysis)

Protocol:

-

Grinding and Extraction:

-

Grind the dried seeds of Alpinia blepharocalyx to a fine powder.

-

Macerate the powdered seeds in 95% ethanol at room temperature. A common ratio is 1 kg of plant material to 5-10 L of solvent.

-

Allow the mixture to stand for 48-72 hours with occasional agitation.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanolic extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with hexane to remove nonpolar compounds. Separate the hexane layer.

-

Next, partition the aqueous layer with diethyl ether. Separate the diethyl ether layer. This compound and other diarylheptanoids are expected to be present in the more polar fractions like the diethyl ether and the remaining aqueous fraction.[3]

-

-

Chromatographic Purification:

-

Concentrate the diethyl ether and aqueous fractions separately.

-

Subject the concentrated fractions to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as n-hexane-acetone or chloroform-methanol, to separate the compounds based on their polarity.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound using semi-preparative or preparative HPLC to obtain the pure compound.

-

Table 1: Summary of a General Extraction Procedure for Compounds from Alpinia blepharocalyx Rhizomes

| Parameter | Value | Reference |

| Starting Material | Dried rhizomes of A. blepharocalyx | |

| Initial Dry Weight | 8.5 kg | |

| Extraction Solvent | Methanol (MeOH) | |

| Extraction Method | Maceration (3 x 20 L) | |

| Crude Methanol Extract Yield | 820 g | |

| Solvent Partitioning Yields | ||

| Hexane Fraction | 20 g | |

| Chloroform Fraction | 245 g | |

| Butanol Fraction | 161 g | |

| Water Fraction | 126 g |

Note: This table is based on an extraction from rhizomes and serves as a general guideline. Yields from seeds may vary.

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory and anticancer properties through the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. This inhibition is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. The underlying mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including iNOS. This compound is suggested to inhibit the activation of NF-κB, thereby preventing the transcription of iNOS and subsequent NO production.

-

MAPK Pathway: The JNK and p38 MAPK pathways are also involved in the inflammatory response and can regulate iNOS expression. It is hypothesized that this compound may interfere with the phosphorylation and activation of JNK and p38, contributing to its anti-inflammatory effects.

Anticancer Activity

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is mediated through the regulation of apoptosis-related proteins and signaling cascades.

-

Apoptosis Induction: this compound is believed to trigger the intrinsic apoptosis pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

-

Involvement of MAPK Pathways: The JNK and p38 MAPK pathways can also play a role in apoptosis induction in cancer cells. Activation of these pathways by cellular stress, including that induced by chemotherapeutic agents like this compound, can lead to the phosphorylation of various downstream targets that promote apoptosis.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction.

Anti-inflammatory Signaling Pathway

Caption: Anti-inflammatory action of this compound.

Anticancer (Apoptosis) Signaling Pathway

Caption: Anticancer mechanism of this compound via apoptosis.

References

Application Notes & Protocols for the Quantification of (+)-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol is a naturally occurring neolignan with potential therapeutic applications attributed to its antioxidative, anti-inflammatory, and neuroprotective properties. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of therapeutic formulations. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical methodologies for structurally similar lignans, such as honokiol and magnolol, and can be adapted and validated for the specific analysis of this compound.[1][2][3]

Analytical Methods Overview

The quantification of this compound can be effectively achieved using reversed-phase HPLC coupled with various detectors. For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[2]